molecular formula C20H28O4 B1229528 14-Deoxy-11,12-didehydroandrographolide

14-Deoxy-11,12-didehydroandrographolide

Cat. No.: B1229528
M. Wt: 332.4 g/mol
InChI Key: XMJAJFVLHDIEHF-UHFFFAOYSA-N
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Description

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one is a natural product found in Andrographis paniculata and Andrographis with data available.

Properties

IUPAC Name

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAJFVLHDIEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Andrographolide is refluxed in pyridine with Al2_2O3_3 for 6 hours, yielding this compound at 90% efficiency. The mechanism proceeds via acid-catalyzed dehydration, eliminating hydroxyl groups at C-11 and C-12 while introducing a double bond between these positions. The absence of the C-14 hydroxyl group is attributed to prior structural rearrangement during the reaction.

Advantages and Limitations

  • High Yield : The use of Al2_2O3_3 optimizes reaction kinetics, achieving near-quantitative conversion.

  • Scalability : This method is reproducible at laboratory and industrial scales.

  • Limitation : Requires rigorous purification to remove residual pyridine and catalyst.

One-Step Dehydration Without Catalysts

A patent (CN101245056A) describes an alternative one-step synthesis using pyridine alone under reflux conditions. Unlike the previous method, this approach omits Al2_2O3_3, simplifying the process.

Comparative Analysis

ParameterPyridine + Al2_2O3_3Pyridine Alone
Reaction Time 6 hours8–10 hours
Yield 90%Moderate (unspecified)
Catalyst RequiredNone
Purification Complexity HighModerate

The catalytic method offers superior efficiency, while the one-step approach reduces reliance on additional reagents.

Structural Confirmation and Purity Assessment

Synthetic this compound is characterized via:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the absence of hydroxyl protons at C-11, C-12, and C-14, alongside new olefinic signals at δ 5.3–5.7 ppm.

  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 332 [M+H]+^+ align with the theoretical mass.

Applications and Derivative Synthesis

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for cytotoxic derivatives. Modifications such as silylation (e.g., trimethylsilyl ethers) and esterification (e.g., cinnamoyl derivatives) enhance bioactivity, with IC50_{50} values as low as 2.93 µM in cancer cell lines .

Q & A

Q. How does plant growth stage affect its biosynthesis?

  • Methodology : Phytochemical profiling across growth stages (seedling, vegetative, flowering) via HPLC. Highest yields occur during the vegetative stage (2.67% in leaves) due to upregulated diterpenoid pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Deoxy-11,12-didehydroandrographolide
Reactant of Route 2
14-Deoxy-11,12-didehydroandrographolide

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